molecular formula C23H15N5O B14352843 3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile CAS No. 91023-60-8

3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile

Cat. No.: B14352843
CAS No.: 91023-60-8
M. Wt: 377.4 g/mol
InChI Key: XRTFSIYNENSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a naphthalene ring system, a phenyl group, and a diazenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile typically involves the reaction of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the condensation reaction between 2-naphthaldehyde and 4-[(E)-phenyldiazenyl]phenylhydrazine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the diazenyl group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile include other hydrazones and azo compounds. For example:

Properties

CAS No.

91023-60-8

Molecular Formula

C23H15N5O

Molecular Weight

377.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-carbonitrile

InChI

InChI=1S/C23H15N5O/c24-15-17-14-16-6-4-5-9-21(16)22(23(17)29)28-27-20-12-10-19(11-13-20)26-25-18-7-2-1-3-8-18/h1-14,29H

InChI Key

XRTFSIYNENSONU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.